methyl 4-bromo-4,4-difluorobutanoate
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Overview
Description
Methyl 4-bromo-4,4-difluorobutanoate is an organic compound with the molecular formula C5H7BrF2O2. It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon are replaced by bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-4,4-difluorobutanoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl butanoate. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-4,4-difluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: It can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted derivatives such as methyl 4-azido-4,4-difluorobutanoate.
Reduction: Formation of methyl 4,4-difluorobutanol.
Oxidation: Formation of 4,4-difluorobutanoic acid.
Scientific Research Applications
Methyl 4-bromo-4,4-difluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 4-bromo-4,4-difluorobutanoate involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms create a highly polarized molecule, making it reactive towards nucleophilic substitution. The molecular targets and pathways involved include enzyme active sites where the compound can act as an inhibitor or substrate .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-4,4-difluorobutyrate
- Methyl 4-chloro-4,4-difluorobutanoate
- Methyl 4-iodo-4,4-difluorobutanoate
Uniqueness
Methyl 4-bromo-4,4-difluorobutanoate is unique due to the presence of both bromine and fluorine atoms at the same carbon, which imparts distinct reactivity and stability compared to its analogs. This dual halogenation makes it a valuable intermediate in organic synthesis and a versatile compound in various chemical reactions .
Properties
CAS No. |
143033-74-3 |
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Molecular Formula |
C5H7BrF2O2 |
Molecular Weight |
217.01 g/mol |
IUPAC Name |
methyl 4-bromo-4,4-difluorobutanoate |
InChI |
InChI=1S/C5H7BrF2O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 |
InChI Key |
BZUZRBNLSKFJOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(F)(F)Br |
Purity |
95 |
Origin of Product |
United States |
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